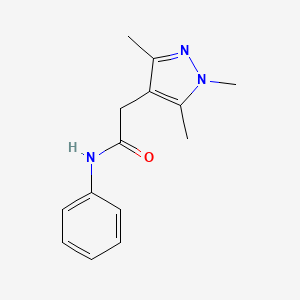
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as PTMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PTMA is a member of the pyrazole family of compounds and has been found to exhibit various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of COX-2. By inhibiting COX-2, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the production of prostaglandins, which are involved in the regulation of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may also act on other molecular targets that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for the study of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could be the development of new analogs of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that exhibit improved pharmacological properties. Another area of research could be the study of the safety and efficacy of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be studied for its potential use in the treatment of various inflammatory and infectious diseases. Overall, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown great promise as a research tool for the study of pain, inflammation, and infection.
Méthodes De Synthèse
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid and phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to form N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis method for N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic activities. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to exhibit antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(11(2)17(3)16-10)9-14(18)15-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPNMFTJPFSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

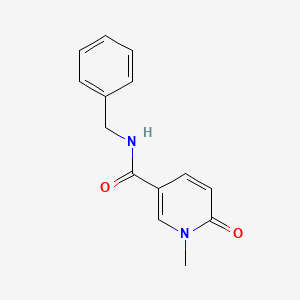
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
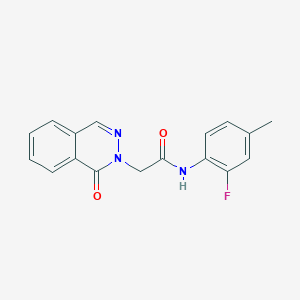
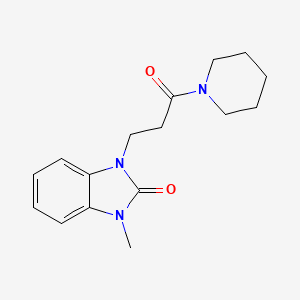
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
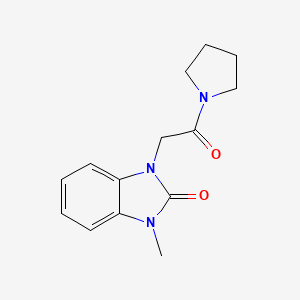
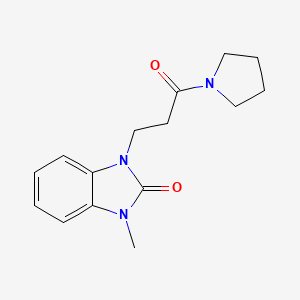
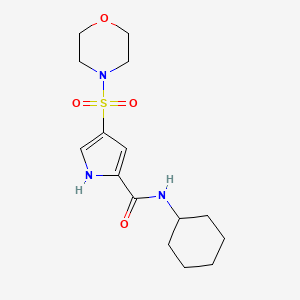
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)